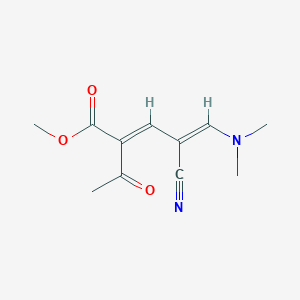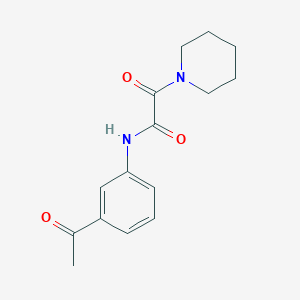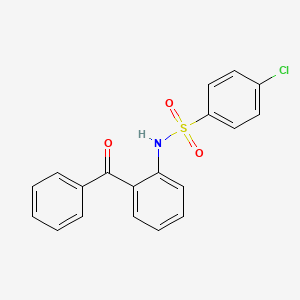![molecular formula C24H27FN2O4 B4624331 methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)
methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrrole derivatives often involves cyclization reactions, hydrolysis, decarboxylation, and formylation reactions. For example, a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized using the Knorr reaction, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction (Hublikar et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds can be determined by methods such as X-ray diffraction analysis. For instance, the crystal structure of a similar compound, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, was analyzed using single-crystal X-ray diffraction, revealing details about bond lengths and molecular conformations (Moser et al., 2005).
Chemical Reactions and Properties
The compound's chemical properties can be inferred from similar pyrrole derivatives. For example, pyrrole derivatives synthesized from 5-methoxyisoxazoles and pyridinium ylides show reactivity towards nucleophilic reactions, and their reduction leads to products like methyl 4-piperidinopyrrole-2-carboxylates (Galenko et al., 2015).
Physical Properties Analysis
The physical properties of pyrrole derivatives can be assessed through spectroscopic methods like infrared, nuclear magnetic resonance, and mass spectrometry. For instance, the structures of related compounds were characterized using these methods, providing insights into their physical properties (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties can be further understood through density functional theory (DFT) calculations, as done for similar compounds. These analyses can reveal information about molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties (Huang et al., 2021).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The synthesis of novel pyrrole derivatives, including structures similar to the specified compound, has been shown to possess significant antimicrobial properties. A study by Hublikar et al. (2019) detailed the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. These derivatives exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring, with activity increasing upon the introduction of a methoxy group in the structure. This research suggests that similar compounds could be explored for their antimicrobial potential (Hublikar et al., 2019).
Materials Science and Electropolymerization
Research into the electropolymerization and electrocopolymerization of aromatic pyrrole derivatives, including compounds akin to the specified molecule, has demonstrated potential applications in materials science. Schneider et al. (2017) investigated the deposition of 4-(pyrrol-1-yl)-benzenethiol derivatives as self-assembled monolayers on gold, aiming to improve the properties of (co)polymerized poly(pyrrole) layers. These studies offer insights into how similar compounds might be utilized to develop materials with enhanced electrical and surface properties (Schneider et al., 2017).
Synthetic Methodologies
The development of synthetic methodologies using pyrrole derivatives offers insights into the versatility of compounds like the one specified. Research by Pimenova et al. (2003) on the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, demonstrates the potential for such compounds in creating diverse chemical structures, which can be pivotal in the synthesis of novel pharmaceuticals and materials (Pimenova et al., 2003).
Propiedades
IUPAC Name |
methyl (4Z)-4-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(3-methoxypropyl)-2-methyl-5-oxopyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4/c1-15-13-18(16(2)27(15)21-10-7-6-9-20(21)25)14-19-22(24(29)31-5)17(3)26(23(19)28)11-8-12-30-4/h6-7,9-10,13-14H,8,11-12H2,1-5H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGLBGNGDXDUAK-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=C(N(C3=O)CCCOC)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C\3/C(=C(N(C3=O)CCCOC)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4Z)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cyclohexyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate](/img/structure/B4624263.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)
![4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624279.png)
![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)
![2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4624306.png)
![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B4624317.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4624329.png)
![3-({2-[2-cyano-2-(4-nitrophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4624338.png)
![ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B4624339.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-bromophenyl)acetamide](/img/structure/B4624347.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)
